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molecular formula C9H14N2O3 B8377109 5-(methoxymethyl)-N-(2-aminoethyl)-2-furancarboxamide

5-(methoxymethyl)-N-(2-aminoethyl)-2-furancarboxamide

Cat. No. B8377109
M. Wt: 198.22 g/mol
InChI Key: UNRVBHNXEJALJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075301

Procedure details

Using Compound c and anhydrous ethylenediamine, the corresponding procedure of Example 1 was repeated to give 5-(methoxymethyl)-N-(2-aminoethyl)-2-furancarboxamide (Compound d) as light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH2:3][C:4]1[O:8][C:7]([C:9]([O:11][CH3:12])=O)=[CH:6][CH:5]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[CH3:12][O:11][CH2:9][C:7]1[O:8][C:4]([C:3]([NH:15][CH2:14][CH2:13][NH2:16])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=CC=C(O1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCC1=CC=C(O1)C(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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